

Using Reactive Orange 16 for live/dead cell discrimination in flow cytometry

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Compound of Interest

Compound Name: Reactive Orange 16

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Application Notes and Protocols for Reactive Orange 16 in Flow Cytometry

Harnessing Reactive Orange 16 for Robust Live/Dead Cell Discrimination in Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Reactive Orange 16** is a versatile, amine-reactive fluorescent dye that serves as a powerful tool for discriminating between live and dead cells in flow cytometry. This application note provides a comprehensive overview of the principles, protocols, and data associated with the use of **Reactive Orange 16** for cell viability analysis. Its utility is particularly pronounced in multicolor flow cytometry experiments where the exclusion of non-viable cells is critical for accurate data interpretation. Dead cells can exhibit autofluorescence and non-specific antibody binding, leading to false-positive signals and skewed population analysis.^{[1][2]} **Reactive Orange 16** effectively mitigates these issues by covalently binding to intracellular proteins in membrane-compromised cells, ensuring a stable and bright signal that allows for their clear identification and exclusion from analysis.^{[3][4]}

Principle of Action: The methodology is based on the differential permeability of live and dead cell membranes. Live cells, with their intact membranes, are impermeable to **Reactive Orange 16**.^{[4][5][6]} In contrast, dead or dying cells have compromised membrane integrity, allowing the dye to enter the cytoplasm.^{[3][4][5][6]} Once inside, the reactive vinyl sulfone group of the dye

covalently binds to free amines on intracellular proteins.[3][7] This covalent interaction results in a significant increase in fluorescence intensity within the dead cell population, allowing for a clear distinction between live (dim) and dead (bright) cells during flow cytometric analysis.[3] This staining is also fixable, meaning the dye remains bound even after cell fixation and permeabilization procedures, making it compatible with intracellular staining protocols.[4][5]

Quantitative Data Summary

A summary of the key characteristics and recommended parameters for using **Reactive Orange 16** is provided below. For comparison, data for Propidium Iodide (PI), a common non-fixable viability dye, is also included.

Table 1: Physicochemical and Spectral Properties

Property	Reactive Orange 16	Propidium Iodide (PI)
Molecular Formula	C ₂₀ H ₁₇ N ₃ Na ₂ O ₁₁ S ₃	C ₂₇ H ₂₅ I ₂ N ₄
Molecular Weight	617.54 g/mol	668.4 g/mol
Appearance	Orange to dark red powder	Purple solid
Maximum Absorbance (λ _{max})	493 nm[3]	~493 nm (with DNA)
Maximum Emission (λ _{em})	Varies with application; typically in the orange-red spectrum	~617 nm (with DNA)
Recommended Excitation Laser	Blue (488 nm) or Yellow-Green (561 nm)	Blue (488 nm) or Yellow-Green (561 nm)[8]
Recommended Emission Filter	~585/42 nm (e.g., PE channel) or similar	>610 nm (e.g., PE-Texas Red, PerCP-Cy5.5 channels)[8]

Table 2: Staining and Performance Characteristics

Parameter	Reactive Orange 16	Propidium Iodide (PI)
Mechanism of Action	Covalently binds to intracellular amines	Intercalates into DNA
Fixable	Yes[4][5]	No[1][5]
Typical Staining Concentration	Empirically determined, often 0.1-1 µg/mL	1 µL of 1 mg/mL stock per 100 µL sample[8]
Incubation Time	15-30 minutes[3]	5-15 minutes[8]
Incubation Temperature	Room temperature or on ice, protected from light[3]	Room temperature, protected from light[8]
Washing Required	Yes, before analysis[3]	No, add immediately before analysis[8]
Primary Target	Intracellular proteins	DNA

Experimental Protocols

This section provides a detailed protocol for using **Reactive Orange 16** for live/dead cell discrimination in a typical flow cytometry workflow.

Materials:

- **Reactive Orange 16** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)
- Cell suspension (e.g., cultured cells, peripheral blood mononuclear cells)
- Flow cytometer

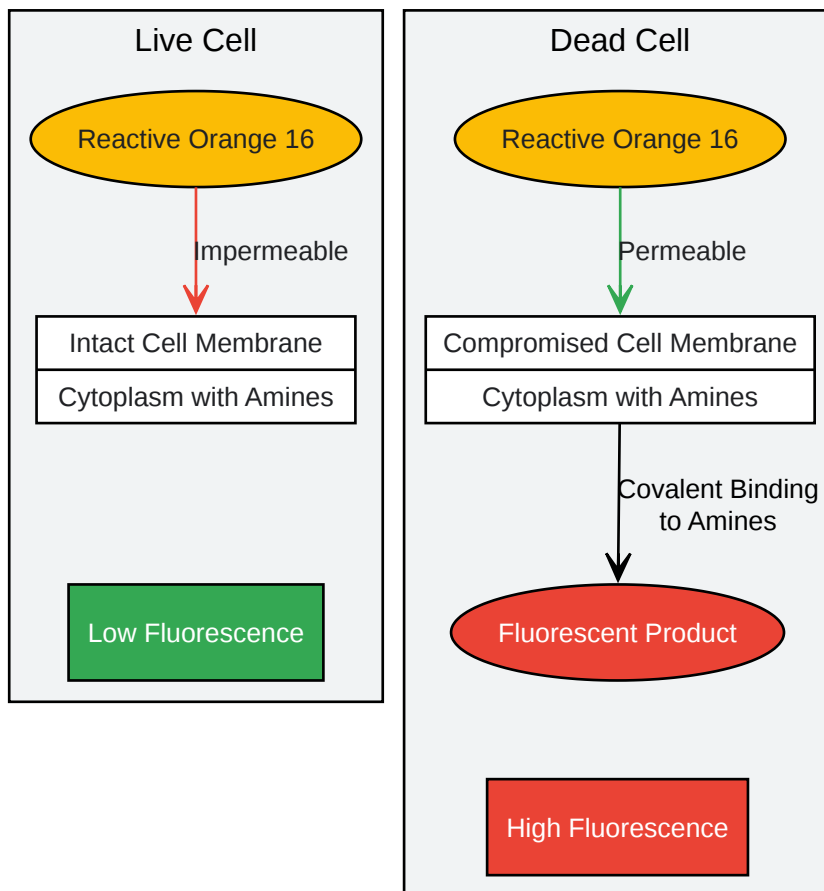
Protocol:

- Reagent Preparation:
 - Prepare a 1 mg/mL stock solution of **Reactive Orange 16** in anhydrous DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[\[9\]](#) Avoid repeated freeze-thaw cycles.
- Cell Preparation:
 - Harvest cells and wash once with PBS.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in PBS at a concentration of 1×10^6 cells/mL.[\[3\]](#)
- Staining:
 - Dilute the **Reactive Orange 16** stock solution in PBS to the desired working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting range of 0.1-1 µg/mL is recommended.
 - Add the diluted **Reactive Orange 16** to the cell suspension.
 - Mix gently and incubate for 15-30 minutes at room temperature or on ice, protected from light.[\[3\]](#)
- Washing:
 - After incubation, wash the cells once with 2 mL of Flow Cytometry Staining Buffer to remove any unbound dye.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- Antibody Staining (Optional):

- If performing subsequent antibody staining for surface markers, resuspend the cells in the appropriate antibody cocktail prepared in Flow Cytometry Staining Buffer.
- Incubate as per the antibody manufacturer's recommendations.
- Wash the cells as required by the antibody staining protocol.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
 - Acquire events on a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser.
 - Collect the fluorescence emission using a filter appropriate for the orange-red spectrum (e.g., ~585/42 nm).
 - Live cells will exhibit minimal fluorescence, while dead cells will show a significantly higher fluorescence intensity.^[3] Gate on the low-fluorescence population for analysis of live cells.

Visualizations

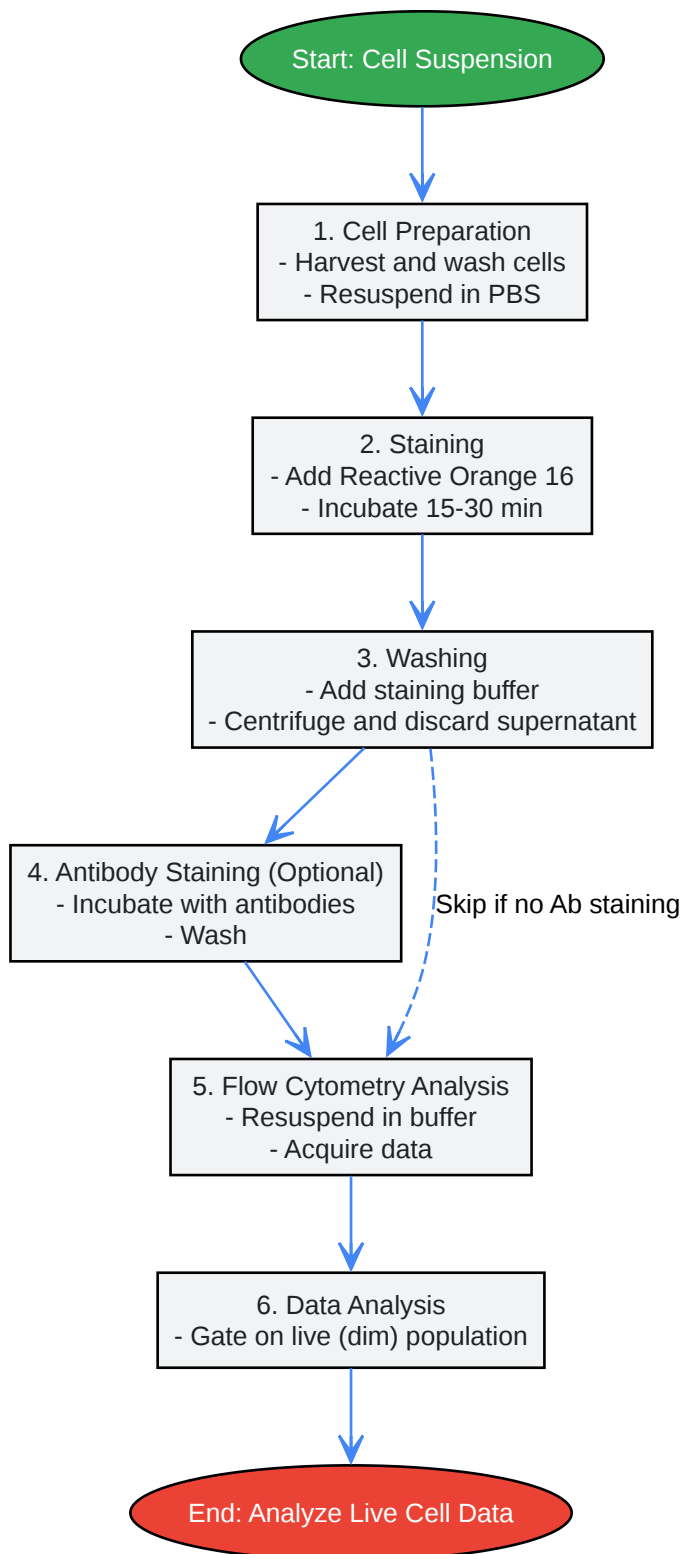
Mechanism of Reactive Orange 16 Staining



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Caption: Mechanism of live/dead cell discrimination by **Reactive Orange 16**.

Experimental Workflow



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Caption: Flow cytometry workflow using **Reactive Orange 16**.

Safety and Handling

Reactive Orange 16 is considered a hazardous substance. It may cause skin and eye irritation, as well as allergic skin reactions and respiratory irritation.^[3] Always refer to the Safety Data Sheet (SDS) provided by the supplier and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling this chemical.^[3]^[10]

Conclusion

Reactive Orange 16 is a reliable and straightforward reagent for the exclusion of dead cells in flow cytometry. Its ability to covalently bind to intracellular amines in membrane-compromised cells provides a stable and bright signal, clearly distinguishing dead cells from the live cell population. Its compatibility with fixation and permeabilization procedures further enhances its utility, making it a valuable addition to a wide range of multicolor flow cytometry panels in both basic research and drug development settings.

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